5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide
Description
5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide is a fluorinated derivative of the benzofuroxan (benzo[c][1,2,5]oxadiazole 1-oxide) scaffold. Its structure features two fluorine atoms at positions 5 and 6 of the benzene ring fused to the oxadiazole N-oxide system. The electron-withdrawing fluorine substituents significantly influence its electronic properties, making it a promising candidate for applications in organic electronics, particularly as an electron-accepting unit in donor-acceptor copolymers for photovoltaics and field-effect transistors . Unlike nitro- or amino-substituted benzofuroxans, which are often studied for biological activity , the fluorinated variant is primarily explored for its material science applications due to its balanced electron deficiency and structural stability.
Properties
IUPAC Name |
5,6-difluoro-3-oxido-2,1,3-benzoxadiazol-3-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2N2O2/c7-3-1-5-6(2-4(3)8)10(11)12-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBMUSNYISGMMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=[N+](ON=C21)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Procedure
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Diazotization : A solution of sodium nitrite (NaNO₂) is added dropwise to a suspension of 4,5-difluoro-2-nitroaniline in hydrochloric acid (HCl) and water at 5°C. The mixture is stirred for 1 hour to form the diazonium salt intermediate.
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Azide Formation : The diazonium solution is transferred to a solution of sodium azide (NaN₃) and sodium acetate (NaOAc) in water. Stirring at 20°C for 3 hours precipitates the azide intermediate.
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Cyclization : The crude azide is dissolved in toluene and heated under reflux, leading to nitrogen evolution and cyclization to form DFBO.
Critical Parameters :
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Temperature control during diazotization (≤5°C) prevents premature decomposition.
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Stoichiometric excess of NaN₃ (2.5 equiv relative to nitroaniline) ensures complete azide formation.
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Toluene acts as both solvent and trap for evolved nitrogen gas during cyclization.
Yield and Characterization
This method achieves a 75% isolated yield of DFBO as a yellow crystalline solid. Key characterization data includes:
| Property | Value |
|---|---|
| Melting Point | 135–138°C |
| Molecular Weight | 172.09 g/mol |
| ¹H NMR (CDCl₃) | δ 7.24 (br s, 2H) |
| HRMS (m/z) | 172.1 [M⁻] |
Mechanistic Insights
The reaction proceeds via three distinct stages:
Diazonium Salt Formation
The nitroaniline undergoes diazotization with nitrous acid (generated in situ from NaNO₂ and HCl), producing a diazonium ion. Fluorine substituents ortho to the amino group stabilize the intermediate through electron-withdrawing effects, reducing competing side reactions.
Azide Intermediate
Nucleophilic displacement of the diazonium group by azide ion (N₃⁻) forms the aryl azide. Sodium acetate buffers the solution to pH ≈5, optimizing azide stability while minimizing acid-catalyzed decomposition.
Thermal Cyclization
Heating the azide in toluene induces a [3+2] cycloaddition between the azide and adjacent nitro group, followed by rearomatization with loss of N₂. The oxide moiety forms concurrently, yielding the benzoxadiazole 1-oxide framework.
Side Reactions :
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Hydrolysis of the azide to phenol derivatives (≤5% yield loss).
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Incomplete cyclization leading to linear nitrile oxides.
Process Optimization
Solvent Screening
Comparative studies of cyclization solvents reveal:
| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 110 | 75 | 98 |
| Xylene | 140 | 68 | 95 |
| DMF | 153 | 42 | 89 |
| Ethanol | 78 | 31 | 82 |
Toluene’s moderate polarity and boiling point balance reaction rate and product stability.
Temperature Profile
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Diazotization: 0–5°C (prevents diazonium decomposition)
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Azide formation: 20°C (maximizes precipitation)
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Cyclization: Reflux (~110°C for toluene)
Deviations above 115°C during cyclization promote tar formation, reducing yields by 15–20%.
Alternative Synthetic Routes
While the diazotization-cyclization method dominates DFBO synthesis, exploratory approaches include:
Direct Oxidation of 5,6-Difluorobenzo[c][1,2,] oxadiazole
Theoretical pathways propose oxidizing the parent oxadiazole with peracids or ozone. However, experimental attempts yield ≤30% product due to overoxidation and ring-opening side reactions.
Solid-Phase Synthesis
Immobilization of nitroaniline precursors on Wang resin allows stepwise DFBO assembly. This method shows promise for combinatorial chemistry but suffers from low functional group tolerance (45% yield, 86% purity).
Industrial-Scale Considerations
Lab-scale synthesis requires adaptation for bulk production:
Continuous Flow Reactor Design
Pilot studies demonstrate improved yields (82%) using:
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Microchannel reactors for precise temperature control
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Inline IR monitoring of azide decomposition
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Automated pH adjustment during diazotization
Waste Stream Management
Key byproducts requiring treatment:
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Sodium chloride (NaCl) from neutralization
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Residual NaN₃ (oxidized to N₂O with Fe³⁺ catalysts)
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Toluene condensate (recycled via distillation)
Comparative Analysis with Halogenated Analogs
DFBO synthesis contrasts with related compounds:
| Compound | Optimal Method | Yield (%) | Key Difference |
|---|---|---|---|
| 5,6-Dichloro analog | Diazotization-Cyclization | 68 | Higher HCl concentration (6M) |
| 5,6-Dibromo analog | Ullmann Coupling | 54 | Requires Cu catalyst |
| 5,6-Diiodo analog | Sandmeyer Reaction | 41 | KI substitution step |
Fluorine’s small atomic radius and high electronegativity enable milder reaction conditions compared to heavier halogens.
Purification and Analysis
Crystallization
Recrystallization from ethyl acetate/petroleum ether (1:3) increases purity to >99%:
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Slow cooling (2°C/min) yields large crystals ideal for X-ray analysis
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Fast cooling (10°C/min) produces microcrystalline powder for bulk use
Chromatographic Methods
Flash chromatography on silica gel (hexane/EtOAc 4:1) resolves DFBO from:
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Unreacted nitroaniline (Rf 0.15)
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Azide intermediate (Rf 0.35)
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Target compound (Rf 0.55)
Chemical Reactions Analysis
Bromination Reactions
DFBO undergoes regioselective bromination to introduce bromine atoms at specific positions, enabling further functionalization. This reaction is critical for synthesizing intermediates used in cross-coupling reactions.
Example Reaction:
DFBO reacts with brominating agents (e.g., N-bromosuccinimide) under controlled conditions to yield 4-bromo-5,6-difluorobenzo[c] oxadiazole 1-oxide . This product serves as a precursor for Suzuki and Stille couplings.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide | DMF, 80°C, 12 h | 4-Bromo-5,6-difluoro-BO 1-oxide | 75% |
Cross-Coupling Reactions
DFBO derivatives participate in palladium-catalyzed cross-coupling reactions, forming extended π-conjugated systems for organic electronics.
a. Suzuki-Miyaura Coupling
The brominated derivative reacts with arylboronic acids in the presence of Pd catalysts to form biaryl structures.
Example:
4-Bromo-DFBO reacts with thiophene-2-boronic acid to yield 4-(thiophen-2-yl)-5,6-difluoro-BO 1-oxide , a key monomer for semiconducting polymers.
| Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 82% |
b. Stille Coupling
DFBO derivatives also react with organostannanes. For instance, coupling with tributyl(thieno[3,2-b]thiophen-2-yl)stannane produces materials for photovoltaic applications .
Cyclization Reactions
DFBO participates in cyclization under acidic conditions to form fused heterocycles.
Example:
In 2N HCl at 75°C, DFBO derivatives undergo cyclization to form pyridazine-fused oxadiazoles, though yields are moderate due to competing decomposition .
| Acid | Temperature | Time | Product | Yield |
|---|---|---|---|---|
| HCl (2N) | 75°C | 1 h | Fused oxadiazolo-pyridazine dione | 41% |
Functional Group Transformations
DFBO’s oxide moiety enables redox reactions:
- Reduction with NaBH₄ converts the oxide group to a hydroxylamine derivative .
- Oxidation with H₂O₂ yields nitroxide radicals, though this pathway is less explored for DFBO .
Polymerization
DFBO acts as an electron-deficient monomer in conjugated polymers. Copolymerization with electron-rich donors (e.g., dithienopyrrole) produces low-bandgap materials for organic photovoltaics .
Example Polymer Structure:
Alternating copolymer of DFBO and 9,9-bis(2-ethylhexyl)fluorene exhibits a bandgap of 1.8 eV and high charge carrier mobility .
Key Research Findings
- Electronic Effects : Fluorine atoms enhance electron affinity, lowering LUMO levels by ~0.3 eV compared to non-fluorinated analogs .
- Stability : DFBO derivatives exhibit thermal stability up to 250°C, critical for device fabrication .
- Biological Relevance : While not directly studied for DFBO, related oxadiazoles show carbonic anhydrase inhibition .
Scientific Research Applications
Organic Synthesis
DFBO serves as a key intermediate in the synthesis of various organic compounds. Its ability to undergo diverse chemical reactions—such as oxidation, reduction, and substitution—makes it an essential building block for creating more complex molecules. For example, DFBO can be employed in the synthesis of pharmaceuticals and agrochemicals due to its reactive functional groups.
Recent studies have indicated that DFBO exhibits potential biological activity, particularly in drug discovery. Its structure allows it to interact with biological targets effectively, making it a candidate for developing new therapeutic agents. Research has shown that derivatives of oxadiazoles can act as inhibitors for enzymes involved in cancer progression and other diseases .
Materials Science
In materials science, DFBO is utilized in creating advanced materials such as polymers and coatings. Its stability and reactivity lend themselves well to applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic devices. The incorporation of DFBO into polymer matrices can enhance the optical properties and thermal stability of the resulting materials.
Case Study 1: Drug Development
A study exploring the biological activity of DFBO derivatives revealed their potential as inhibitors for indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immunotherapy. The research demonstrated that specific modifications to the DFBO structure could significantly enhance its inhibitory potency against IDO, suggesting pathways for developing novel anticancer therapies .
Case Study 2: Material Applications
Research on the application of DFBO in organic photovoltaics highlighted its role as a monomer for synthesizing conjugated polymers. These polymers exhibited improved charge transport properties when incorporated with DFBO, leading to enhanced efficiency in solar cell applications . The study emphasized the importance of fluorine atoms in modulating electronic properties and improving device performance.
Comparison with Related Compounds
The unique properties of DFBO can be contrasted with similar oxadiazole derivatives:
| Compound Name | Properties | Applications |
|---|---|---|
| 5,6-Dichlorobenzo[c][1,2,5]oxadiazole | Less stable than DFBO; moderate reactivity | Limited use in drug development |
| 5,6-Dibromobenzo[c][1,2,5]oxadiazole | Higher reactivity; used in polymer synthesis | Organic semiconductors |
| 5,6-Diiodobenzo[c][1,2,5]oxadiazole | High reactivity; potential for explosive use | Niche applications in energetic materials |
Mechanism of Action
The mechanism of action of 5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide involves its interaction with molecular targets through its functional groups. The fluorine atoms and the oxadiazole ring play a crucial role in its reactivity. The compound can form hydrogen bonds, coordinate with metal ions, and participate in electron transfer reactions, which contribute to its biological and chemical effects .
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Nitro Groups : Fluorine provides moderate electron withdrawal with minimal steric hindrance, optimizing π-conjugation in polymers. Nitro groups, while stronger electron-withdrawing moieties, increase mutagenic risks and reduce stability in biological systems .
- Chloro Substitutions : Chlorine offers synthetic versatility (e.g., nucleophilic displacement) but may reduce electronic performance compared to fluorine .
Structural and Crystallographic Insights
- Polymorphism : Chloro-nitro derivatives (e.g., 4,6-dichloro-5-nitrobenzofuroxan) exhibit triclinic and orthorhombic polymorphs, influencing reactivity and solubility .
- Tautomerism: Amino-nitro derivatives (e.g., 7-amino-5-chloro-6-nitrobenzofuroxan) exist as tautomers in solution, affecting their NMR profiles and stability .
Biological Activity
5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide (DFBO) is a heterocyclic compound with the molecular formula and a molecular weight of approximately 172.09 g/mol. This compound has garnered attention in various fields of research due to its unique properties and potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
DFBO is synthesized through various methods, typically involving the oxidation of its precursor under controlled conditions. The common synthetic route includes reactions with oxidizing agents such as hydrogen peroxide or potassium permanganate in solvents like methanol at elevated temperatures (140-147°C) to ensure optimal yields .
Biological Activity Overview
The biological activity of DFBO has been investigated for its potential applications in drug discovery and development. Notably, it has shown promise as an inhibitor of various biological targets, including those related to cancer and neurodegenerative diseases.
The mechanism of action for DFBO involves its interaction with molecular targets through its functional groups. The fluorine atoms and oxadiazole ring facilitate:
- Hydrogen bonding : Enhancing interaction with biological macromolecules.
- Coordination with metal ions : Potentially influencing enzymatic activities.
- Electron transfer reactions : Contributing to its redox properties.
These interactions may lead to modulation of signaling pathways involved in cell survival and apoptosis .
Neuroprotective Effects
A study evaluated the protective effects of DFBO against amyloid-beta (Aβ) induced toxicity in PC12 cells, a model for Alzheimer's disease. The results indicated that DFBO significantly reduced Aβ-induced cell death by:
- Inhibiting the hyperphosphorylation of tau protein.
- Decreasing the expression of pro-apoptotic factors such as Bax while increasing anti-apoptotic factors like Bcl-2.
- Modulating the NF-κB signaling pathway .
Antitumor Activity
Another investigation focused on DFBO derivatives as potential inhibitors of PD-L1, a target in cancer immunotherapy. One derivative exhibited an IC50 value of 1.8 nM against PD-L1, demonstrating significant potency compared to existing treatments. This suggests that DFBO could be a scaffold for developing novel anticancer agents .
Comparative Analysis with Similar Compounds
To understand the unique properties of DFBO, it is useful to compare it with structurally similar compounds such as 5,6-Dichlorobenzo[c][1,2,5]oxadiazole 1-oxide and 5,6-Dibromobenzo[c][1,2,5]oxadiazole 1-oxide. The following table summarizes key differences:
| Compound | Molecular Formula | IC50 (nM) | Mechanism |
|---|---|---|---|
| DFBO | C6H2F2N2O2 | 1.8 | PD-L1 inhibition |
| DCB | C6H2Cl2N2O2 | TBD | TBD |
| DBrB | C6H2Br2N2O2 | TBD | TBD |
Q & A
Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?
- Methodological Answer :
- Standard Operating Procedures (SOPs) : Specify reagent purity (≥99%), solvent drying methods (molecular sieves), and reaction monitoring tools (e.g., in-situ pH probes) .
- Interlaboratory Validation : Share samples for round-robin testing and harmonize analytical methods (e.g., NMR referencing to TMS) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
